molecular formula C10H21Cl B13522067 4-(Chloromethyl)nonane

4-(Chloromethyl)nonane

Cat. No.: B13522067
M. Wt: 176.72 g/mol
InChI Key: XCUQACNJYLSDFO-UHFFFAOYSA-N
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Description

4-(Chloromethyl)nonane is an organic compound with the molecular formula C10H21Cl It is a chlorinated derivative of nonane, where a chlorine atom is attached to the fourth carbon of the nonane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Chloromethyl)nonane can be synthesized through several methods. One common approach involves the chloromethylation of nonane using formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst such as zinc chloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions typically include maintaining a low temperature to control the exothermic nature of the chloromethylation reaction. The use of catalysts like zinc chloride or other Lewis acids is crucial for achieving high yields.

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)nonane undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, alcohols, or thiols.

    Oxidation: The compound can be oxidized to form corresponding alcohols or carboxylic acids.

    Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and various amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Major Products Formed

    Nucleophilic Substitution: Products include substituted nonanes with various functional groups replacing the chlorine atom.

    Oxidation: Products include 4-(Hydroxymethyl)nonane or 4-(Carboxymethyl)nonane.

    Reduction: The major product is nonane.

Scientific Research Applications

4-(Chloromethyl)nonane has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: The compound can be used to modify biomolecules, aiding in the study of biological pathways and mechanisms.

    Industry: It is used in the production of specialty chemicals, polymers, and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)nonane primarily involves its reactivity as a chlorinated alkane. The chlorine atom, being an electron-withdrawing group, makes the carbon it is attached to more susceptible to nucleophilic attack. This property is exploited in various substitution reactions where nucleophiles replace the chlorine atom. The pathways involved include the formation of a carbocation intermediate or a direct nucleophilic substitution mechanism.

Comparison with Similar Compounds

Similar Compounds

    4-(Bromomethyl)nonane: Similar in structure but with a bromine atom instead of chlorine. Bromine is a better leaving group, making it more reactive in nucleophilic substitution reactions.

    4-(Hydroxymethyl)nonane: Contains a hydroxyl group instead of chlorine, making it more hydrophilic and reactive in oxidation reactions.

    4-(Methoxymethyl)nonane: Contains a methoxy group, which affects its reactivity and solubility properties.

Uniqueness

4-(Chloromethyl)nonane is unique due to the presence of the chloromethyl group, which provides a balance between reactivity and stability. The chlorine atom is a good leaving group, making the compound versatile in various chemical transformations. Its relatively simple structure also makes it an ideal candidate for studying fundamental organic reactions.

Properties

Molecular Formula

C10H21Cl

Molecular Weight

176.72 g/mol

IUPAC Name

4-(chloromethyl)nonane

InChI

InChI=1S/C10H21Cl/c1-3-5-6-8-10(9-11)7-4-2/h10H,3-9H2,1-2H3

InChI Key

XCUQACNJYLSDFO-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(CCC)CCl

Origin of Product

United States

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